Cas no 1361671-18-2 (C-(3,2',3',6'-Tetrachlorobiphenyl-2-yl)-methylamine)

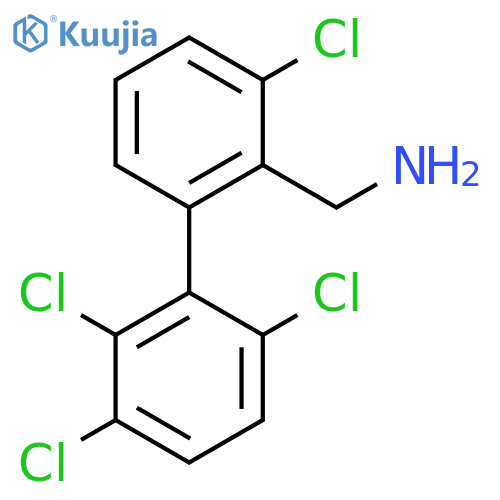

1361671-18-2 structure

商品名:C-(3,2',3',6'-Tetrachlorobiphenyl-2-yl)-methylamine

CAS番号:1361671-18-2

MF:C13H9Cl4N

メガワット:321.029259443283

CID:4790541

C-(3,2',3',6'-Tetrachlorobiphenyl-2-yl)-methylamine 化学的及び物理的性質

名前と識別子

-

- C-(3,2',3',6'-Tetrachlorobiphenyl-2-yl)-methylamine

-

- インチ: 1S/C13H9Cl4N/c14-9-3-1-2-7(8(9)6-18)12-10(15)4-5-11(16)13(12)17/h1-5H,6,18H2

- InChIKey: KGRXMELFHDWUGE-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(C2C(=CC=C(C=2Cl)Cl)Cl)=C1CN

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 276

- 疎水性パラメータ計算基準値(XlogP): 5.2

- トポロジー分子極性表面積: 26

C-(3,2',3',6'-Tetrachlorobiphenyl-2-yl)-methylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011008582-500mg |

C-(3,2',3',6'-Tetrachlorobiphenyl-2-yl)-methylamine |

1361671-18-2 | 97% | 500mg |

855.75 USD | 2021-05-31 | |

| Alichem | A011008582-1g |

C-(3,2',3',6'-Tetrachlorobiphenyl-2-yl)-methylamine |

1361671-18-2 | 97% | 1g |

1,534.70 USD | 2021-05-31 | |

| Alichem | A011008582-250mg |

C-(3,2',3',6'-Tetrachlorobiphenyl-2-yl)-methylamine |

1361671-18-2 | 97% | 250mg |

470.40 USD | 2021-05-31 |

C-(3,2',3',6'-Tetrachlorobiphenyl-2-yl)-methylamine 関連文献

-

1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

1361671-18-2 (C-(3,2',3',6'-Tetrachlorobiphenyl-2-yl)-methylamine) 関連製品

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量